molecular formula C18H19ClN2O4S B055196 2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate CAS No. 114793-87-2

2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate

Cat. No.: B055196
CAS No.: 114793-87-2
M. Wt: 394.9 g/mol
InChI Key: ONUOIMXEXSFVNO-UHFFFAOYSA-M
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Description

Historical Development of Benzothiazolium-Based Fluorophores

The evolution of benzothiazolium dyes began with the discovery of thioflavin T (ThT) in the mid-20th century, a benzothiazole salt used to detect amyloid fibrils in neurodegenerative diseases. Early work by Vassar and Culling (1959) demonstrated ThT's capacity for fluorescence enhancement upon binding β-sheet-rich structures, a property later exploited in vitro and in vivo. The development of 2-(4-dimethylaminostyryl)-3-methylbenzothiazolium perchlorate emerged from efforts to optimize ThT's limitations, such as its excitation/emission overlap with biological autofluorescence. By introducing a dimethylaminostyryl group and methyl substituent, researchers achieved redshifted spectra (λabs ≈ 412 nm, λem ≈ 490 nm) and improved quantum yields in viscous environments.

Classification Within Cationic Polymethine Dyes

Cationic polymethine dyes are characterized by a conjugated π-system flanked by electron-donating (D) and accepting (A) groups. This compound belongs to the hemicyanine subclass, featuring:

  • A benzothiazolium acceptor core (A)
  • A dimethylaminostyryl donor group (D)
  • A methyl substituent at position 3 of the benzothiazole ring

This classification grants it distinct photophysical advantages over neutral or anionic analogs, including enhanced solubility in polar solvents and strong electrostatic interactions with biological targets like amyloid fibrils.

Table 1: Key Properties of this compound

Property Value Source
Molecular Formula C18H19ClN2O4S
Molecular Weight 394.9 g/mol
Absorption Maximum (λabs) 412 nm (in aqueous solution)
Emission Maximum (λem) 490 nm (bound to amyloid fibrils)
Quantum Yield (Φf) 0.45 (in glycerol)

Structural Characteristics of Push-Pull Styryl Systems

The dye’s push-pull architecture drives its fluorescence behavior:

  • Electron Donor : The N,N-dimethylaniline group delocalizes electrons into the π-system.
  • Electron Acceptor : The benzothiazolium ring withdraws electron density via its quaternary nitrogen.
  • Conjugated Bridge : A styryl group (-CH=CH-) links D and A, enabling intramolecular charge transfer (ICT) upon excitation.

Key Structural Features :

  • Planarity in Ground State : Quantum-chemical calculations reveal a planar geometry in S0, optimizing π-conjugation.
  • Twisted Intramolecular Charge Transfer (TICT) in Excited State : Rotation of the styryl bridge at 90° in S1 forms a non-radiative TICT state, quenching fluorescence in low-viscosity solvents.
  • Perchlorate Counterion : Enhances solubility and stabilizes the cationic benzothiazolium core.

Figure 1 : 3D Conformation of this compound (PubChem CID 10222290).

Significance in Fluorescence-Based Research Applications

Amyloid Fibril Detection

The dye’s binding to amyloid fibrils restricts styryl bridge rotation, suppressing TICT formation and amplifying fluorescence by >100-fold. Compared to ThT, it offers:

  • Redshifted Emission : Matches the biological tissue transparency window (600–900 nm), enabling deeper imaging.
  • Higher Photostability : Reduced photobleaching during prolonged microscopy sessions.

Molecular Rotor Behavior

As a viscosity sensor, the dye’s fluorescence intensity correlates with microenvironment rigidity. Applications include:

  • Monitoring polymerization reactions.
  • Mapping intracellular viscosity changes in live cells.

Supramolecular Chemistry

The dimethylamino group participates in cation-π interactions, facilitating self-assembly with crown ethers or metal ions. This property is exploitable in chemosensors for K+ or NH4+.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N2S.ClHO4/c1-19(2)15-11-8-14(9-12-15)10-13-18-20(3)16-6-4-5-7-17(16)21-18;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUOIMXEXSFVNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems and Reaction Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
Methanol67895
Ethanol87293
DMF48590

Methanol balances reactivity and solubility, whereas dimethylformamide (DMF) accelerates condensation but complicates purification due to high boiling points.

Catalytic Systems

  • Piperidine : Yields 75–80% with minimal by-products.

  • Triethylamine : Lower yields (60–65%) due to competitive alkylation.

  • No Catalyst : Reaction fails to proceed beyond 20% conversion.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, J = 8.7 Hz, 1H, styryl-H), 7.94 (s, 1H, benzothiazole-H), 3.48 (s, 6H, N(CH₃)₂), 2.89 (s, 3H, CH₃).

  • IR (KBr): 1630 cm⁻¹ (C=N⁺), 1095 cm⁻¹ (ClO₄⁻).

X-ray Crystallography

Single-crystal analysis reveals a planar benzothiazolium core with a dihedral angle of 12.5° between the styryl and benzothiazole planes. The perchlorate anion exhibits tetrahedral geometry, with Cl–O bond lengths of 1.42–1.45 Å.

Challenges and Mitigation Strategies

Isomerization During Synthesis

Photoisomerization of the styryl double bond (E/Z interconversion) occurs under ambient light, leading to mixed isomers. Storage in amber vials and purification under dark conditions ensure ≥95% E-isomer purity.

By-product Formation

Competitive N-alkylation of the benzothiazole nitrogen generates undesired quaternary salts. Using stoichiometric aldehyde and short reaction times (≤6 hours) suppresses this side reaction.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times to 1–2 hours, achieving 90% yield with a throughput of 500 g/h.

Green Chemistry Approaches

Ionic liquid solvents (e.g., [BMIM][BF₄]) enable catalyst recycling, reducing waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazolium ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazolium compounds.

Scientific Research Applications

N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate involves its interaction with specific molecular targets. The benzothiazolium core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Counterion Key Structural Features Primary Applications Reference
2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate C₂₃H₂₅N₂S·ClO₄ ClO₄⁻ Benzothiazolium core, styryl-DMA substituent Laser dyes, bioimaging
LDS 821 C₂₈H₃₃N₂S·ClO₄ ClO₄⁻ Extended hexatrienyl chain, p-dimethylaminophenyl Fluorescent probes
(E)-2-(2-{5-[(2-Acetyloxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide C₁₉H₂₁N₂O₂S₂⁺·I⁻ I⁻ Thiophene-acetyloxyethyl substituent Crystal engineering, sensors
PytH·ClO₄ (ligand) C₁₅H₁₃N₄⁺·ClO₄⁻ ClO₄⁻ Thiazole-hydrazinyl-pyridine core DNA binding, metal coordination
Styryl 14 (LC 9450) C₂₉H₃₃N₂O₄SCl ClO₄⁻ Octatetraenyl chain, p-dimethylaminophenyl Laser dyes (NIR emission)

Physical and Chemical Properties

  • Solubility: The perchlorate counterion enhances solubility in polar solvents (e.g., methanol, DMSO) compared to iodide salts, which exhibit lower solubility due to larger ionic radius and weaker solvation .
  • Stability : Perchlorate salts are kinetically inert to reduction, ensuring stability in oxidative environments. In contrast, iodide salts may degrade under UV light or in the presence of reducing agents .
  • Crystallography : The target compound adopts a planar geometry with π-π stacking interactions, similar to PytH·ClO₄ (space group P21/n) . However, substituents like the styryl-DMA group introduce steric effects, altering packing efficiency compared to simpler thiazole derivatives .

Spectral and Electronic Properties

  • Absorption/Emission : The styryl-DMA group confers a red-shifted absorption (~550–650 nm) compared to PytH·ClO₄ (λₐᵦₛ ~400 nm) due to extended conjugation .
  • Quantum Yield : Higher fluorescence quantum yields (Φ ~0.6–0.8) are observed in perchlorate salts compared to iodide analogs (Φ ~0.3–0.5), attributed to reduced heavy-atom quenching effects .

Reactivity and Functional Utility

  • Metal Coordination: Unlike PytH·ClO₄, which forms complexes with Co(II), Mn(II), and Ni(II) , the target compound’s rigid styryl-DMA structure limits metal coordination, favoring applications in non-coordinating environments.
  • Environmental Impact : Perchlorate’s high solubility and persistence in water raise remediation challenges, necessitating specialized analytical methods (e.g., ion chromatography/mass spectrometry) for detection .

Stability and Environmental Considerations

  • Thermal Stability : Decomposes above 300°C, comparable to other benzothiazolium perchlorates .
  • Toxicity : While perchlorate disrupts thyroid function at high doses (>200 µg/L), the compound’s low bioavailability in solid-state applications minimizes risk .

Biological Activity

2-(4-Dimethylaminostyryl)-3-methylbenzothiazolium perchlorate, commonly referred to as DMABT, is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has gained attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMABT, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMABT features a benzothiazole core with a dimethylaminostyryl substituent, which contributes to its distinctive optical and electronic properties. Its molecular formula is C16H18N2S, and it has a molecular weight of 274.39 g/mol. The compound exhibits significant fluorescence, making it useful in various biological assays.

Antimicrobial Properties

Research indicates that DMABT exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that DMABT effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. The mechanism of action appears to involve disruption of bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have shown that DMABT can induce apoptosis in cancer cell lines. In vitro studies using human breast cancer cells (MCF-7) revealed that DMABT reduces cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM after 24 hours of exposure.

The cytotoxic effects of DMABT are attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within the cells. This was confirmed by measuring ROS levels using DCFDA staining, which showed a significant increase in fluorescence intensity in treated cells compared to controls.

Case Study 1: Anticancer Activity

A pivotal study by Johnson et al. (2022) investigated the anticancer potential of DMABT in vivo using xenograft models. Mice implanted with MCF-7 cells were treated with DMABT at doses of 10 mg/kg body weight daily for two weeks. Results indicated a significant reduction in tumor volume compared to control groups (p < 0.05).

Case Study 2: Neuroprotective Effects

In another investigation, Wang et al. (2021) explored the neuroprotective effects of DMABT against oxidative stress-induced neuronal damage in rat primary cortical neurons. The treatment with DMABT significantly decreased neuronal apoptosis and improved cell viability under oxidative stress conditions.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that DMABT is rapidly absorbed following oral administration, with peak plasma concentrations observed within 1 hour. The compound is primarily metabolized in the liver and excreted via urine. Toxicological assessments indicate that at therapeutic doses, DMABT exhibits low toxicity; however, further studies are required to establish long-term safety profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for preparing 2-(4-dimethylaminostyryl)-3-methylbenzothiazolium perchlorate?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with the condensation of a benzothiazole precursor (e.g., 3-methylbenzothiazolium) with 4-dimethylaminostyryl derivatives. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize ionic intermediates.
  • Temperature control : Reactions often require reflux conditions (80–120°C) to drive condensation.
  • Counterion exchange : Final perchlorate salt formation via anion metathesis (e.g., using NaClO₄ in aqueous ethanol) .
    • Functional group compatibility : The dimethylamino group requires protection during acidic or oxidative steps to prevent demethylation.

Q. How is the compound characterized structurally and chemically?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm styryl conjugation (δ 6.5–8.5 ppm for aromatic protons) and benzothiazolium quaternary nitrogen.
  • X-ray crystallography : Resolves π-π stacking of the styryl-benzothiazolium core and perchlorate anion positioning .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-ClO₄⁻]⁺).
  • UV-Vis spectroscopy : Absorption maxima (~450–550 nm) indicate extended conjugation .

Q. What functional groups dictate its photophysical and electronic properties?

  • Key groups :

  • Benzothiazolium core : Electron-deficient heterocycle enhances charge-transfer properties.
  • Styryl linker : Conjugated π-system facilitates intramolecular charge transfer (ICT) between dimethylamino (electron donor) and benzothiazolium (acceptor).
  • Perchlorate anion : Non-coordinating nature preserves ionic character in solution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Approach :

  • Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.
  • Dynamic effects : Investigate solvent-dependent NMR shifts (e.g., aggregation in DMSO vs. CDCl₃).
  • Impurity analysis : Use HPLC with UV/Vis detection to isolate and identify byproducts (e.g., demethylated derivatives) .

Q. What computational methods predict the compound’s electronic behavior in photophysical applications?

  • Methods :

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps and charge distribution to explain absorption/emission profiles.
  • Time-Dependent DFT (TD-DFT) : Simulates excited-state transitions and solvent effects .
    • Validation : Compare computed spectra with experimental UV-Vis/fluorescence data .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Experimental design :

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for perchlorate salts).
  • Accelerated aging studies : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC.
  • Solvent stability : Test solubility and ionic dissociation in aprotic vs. protic solvents .

Q. What role does the styryl-benzothiazolium framework play in photodynamic therapy (PDT) applications?

  • Mechanistic insights :

  • Singlet oxygen generation : Evaluate via electron paramagnetic resonance (EPR) with spin traps.
  • Cellular uptake studies : Use fluorescence microscopy to track localization in vitro.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methyl vs. ethyl groups) to optimize intersystem crossing efficiency .

Q. How do reaction conditions (homogeneous vs. heterogeneous) impact yield and purity?

  • Optimization strategies :

  • Homogeneous catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
  • Heterogeneous conditions : Employ solid-supported reagents (e.g., silica-bound acids) for easier separation .
    • Yield vs. purity trade-offs : Monitor via in-situ FTIR to terminate reactions at optimal conversion points .

Q. What strategies are used to design derivatives with enhanced bioactivity or selectivity?

  • Approaches :

  • Substituent variation : Replace dimethylamino with stronger donors (e.g., diphenylamino) to redshift absorption.
  • Anion substitution : Test tetrafluoroborate or hexafluorophosphate salts for improved solubility.
  • Hybrid systems : Conjugate with targeting moieties (e.g., folate) for cancer-specific PDT .

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